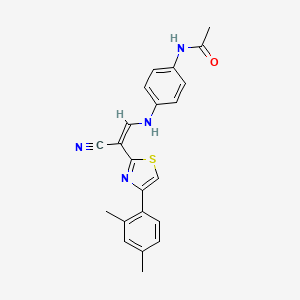

(Z)-N-(4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

描述

This compound is a thiazole-derived acetamide featuring a (Z)-configured cyano-vinyl linker, a 2,4-dimethylphenyl substituent on the thiazole ring, and a para-substituted acetamide group. The (Z)-stereochemistry and electron-withdrawing cyano group likely influence its binding affinity and metabolic stability compared to analogous compounds .

属性

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-14-4-9-20(15(2)10-14)21-13-28-22(26-21)17(11-23)12-24-18-5-7-19(8-6-18)25-16(3)27/h4-10,12-13,24H,1-3H3,(H,25,27)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFNPFBDXGVHOP-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety, which is often associated with various biological activities. The presence of the cyano group and the acetamide functional group contributes to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation, thereby inducing apoptosis in malignant cells.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways that affect cell growth and survival.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which are common among thiazole derivatives.

Biological Activity Data

Research has shown that compounds similar to this compound exhibit various biological activities. Below is a summary of key findings from relevant studies:

| Activity Type | IC50 Values | Cell Lines Tested | Reference |

|---|---|---|---|

| Anticancer | 1.61 µg/mL | HT29 (Colon Cancer) | |

| Src Kinase Inhibition | Not specified | NIH3T3/c-Src527F | |

| Antibacterial | Not specified | Xanthomonas oryzae |

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of thiazole-containing compounds on colon cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in structure could enhance their efficacy against cancer cells .

- Src Kinase Inhibition : Research on N-benzyl substituted acetamide derivatives demonstrated varying Src kinase inhibitory activities. Compounds structurally related to this compound were assessed for their ability to inhibit cell growth driven by Src kinases, highlighting the potential for similar mechanisms in the target compound .

- Antimicrobial Properties : Investigations into the antibacterial effects of thiazole derivatives revealed promising results against several bacterial strains, indicating that this compound may also possess antimicrobial properties .

科学研究应用

Anticancer Activity

Research has demonstrated that compounds containing thiazole derivatives exhibit promising anticancer properties. For instance:

- Synthesis and Evaluation : A study synthesized various thiazole-based compounds and evaluated their anticancer activity against several cell lines. The results indicated that specific derivatives showed significant cytotoxic effects, with some exhibiting IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in various studies:

- Alzheimer's Disease Models : Some thiazole derivatives have shown protective effects against neurodegeneration in animal models of Alzheimer's disease. These compounds may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative processes .

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Studies have indicated that certain thiazole derivatives exhibit antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | Thiazole Derivative | Various Cancer Cell Lines | 10 - 30 | Induction of apoptosis |

| Neuroprotection | Similar Derivative | Neuronal Cells | N/A | Modulation of oxidative stress |

| Antimicrobial | Thiazole Derivative | Bacterial Strains | 5 - 20 | Disruption of cell wall synthesis |

Case Study 1: Anticancer Efficacy

In a study published in PubMed, researchers synthesized a series of thiazole derivatives and tested their efficacy against human cancer cell lines. Notably, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of thiazole derivatives highlighted their ability to reduce neuronal death in models of oxidative stress. The study found that treatment with these compounds significantly improved cell viability compared to untreated controls .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features (thiazole rings, acetamide groups, or vinyl linkers) but differ in substituents and stereochemistry, leading to variations in physicochemical and biological properties. Below is a detailed analysis:

Substituent-Driven Comparisons

- Compound from : (Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide Key Difference: Replaces 2,4-dimethylphenyl with a 2-oxo-2H-chromen-3-yl group (coumarin derivative). Impact: The coumarin moiety enhances π-π stacking interactions but reduces lipophilicity (clogP ~2.8 vs. ~3.5 for the target compound). This may decrease membrane permeability but improve solubility in polar solvents .

- Compound from : 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Key Difference: Features a sulfamoylphenyl group instead of the cyano-vinyl linker and lacks stereochemical complexity. However, the absence of a vinyl linker may reduce conformational flexibility, limiting binding to kinases .

Electronic and Steric Effects

- Cyano Group: The target compound’s cyano substituent increases electron density on the vinyl linker, stabilizing resonance structures. This may enhance reactivity in nucleophilic environments compared to non-cyano analogs like the sulfamoyl derivative in .

- 2,4-Dimethylphenyl vs. Coumarin : The dimethylphenyl group provides steric bulk and lipophilicity, favoring hydrophobic binding pockets (e.g., ATP sites in kinases). In contrast, the coumarin group in offers planar aromaticity for DNA intercalation or topoisomerase inhibition .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Table 2: Comparative Bioactivity (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。